molecular formula C7H14N2O B13901723 (R)-1-Ethyl-3-methylpiperazin-2-one

(R)-1-Ethyl-3-methylpiperazin-2-one

Cat. No.: B13901723
M. Wt: 142.20 g/mol
InChI Key: NRCNPVKYFGMVNY-ZCFIWIBFSA-N
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Description

®-1-Ethyl-3-methylpiperazin-2-one is a chiral piperazine derivative with a unique structure that includes an ethyl group and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-3-methylpiperazin-2-one typically involves the reaction of 1-ethylpiperazine with a suitable methylating agent under controlled conditions. One common method is the alkylation of 1-ethylpiperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of ®-1-Ethyl-3-methylpiperazin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of ®-1-Ethyl-3-methylpiperazin-2-one.

    Reduction: Secondary amines with reduced nitrogen centers.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-Ethyl-3-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: Lacks the methyl group, resulting in different chemical properties and reactivity.

    3-Methylpiperazine: Lacks the ethyl group, leading to variations in its biological activity and applications.

    N-Ethylpiperazine: Similar structure but with different substitution patterns, affecting its chemical behavior.

Uniqueness

®-1-Ethyl-3-methylpiperazin-2-one is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3R)-1-ethyl-3-methylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-3-9-5-4-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

NRCNPVKYFGMVNY-ZCFIWIBFSA-N

Isomeric SMILES

CCN1CCN[C@@H](C1=O)C

Canonical SMILES

CCN1CCNC(C1=O)C

Origin of Product

United States

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